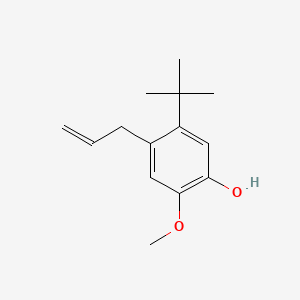

4-Allyl-5-(tert-butyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

CAS No. |

67874-75-3 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

5-tert-butyl-2-methoxy-4-prop-2-enylphenol |

InChI |

InChI=1S/C14H20O2/c1-6-7-10-8-13(16-5)12(15)9-11(10)14(2,3)4/h6,8-9,15H,1,7H2,2-5H3 |

InChI Key |

DNDJANVQFAOBRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1CC=C)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Allyl 5 Tert Butyl 2 Methoxyphenol

Retrosynthetic Analysis of the 4-Allyl-5-(tert-butyl)-2-methoxyphenol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, guiding the design of a synthetic route. nih.govamazonaws.com For this compound, the primary disconnections involve the carbon-carbon and carbon-oxygen bonds that attach the functional groups to the aromatic core.

The key retrosynthetic disconnections are:

C-Allyl bond: Disconnecting the allyl group via a reversed Friedel-Crafts allylation or a Claisen rearrangement transform leads to 5-(tert-butyl)-2-methoxyphenol.

C-(tert-butyl) bond: A Friedel-Crafts alkylation disconnection points to 4-allyl-2-methoxyphenol (eugenol) as a precursor.

C-Methoxy bond: An ether disconnection suggests a Williamson ether synthesis, starting from a catechol derivative (4-allyl-5-(tert-butyl)benzene-1,2-diol).

Based on these disconnections, a plausible and efficient synthetic strategy often starts with a simpler, commercially available substituted phenol (B47542), such as guaiacol (B22219) (2-methoxyphenol), and sequentially introduces the remaining substituents. This approach leverages the directing effects of the existing groups to control the position of incoming electrophiles.

Figure 1: A plausible retrosynthetic pathway for this compound, starting from the precursor guaiacol.

Figure 1: A plausible retrosynthetic pathway for this compound, starting from the precursor guaiacol.Classical and Established Synthetic Routes

Classical synthetic routes rely on well-established reactions, primarily electrophilic aromatic substitution, to build the target molecule. The success of these routes hinges on the careful selection of the order of reactions to ensure correct regiochemistry.

Alkylation strategies are central to installing the tert-butyl and allyl groups onto the phenolic ring.

Tert-Butylation: Friedel-Crafts alkylation is the archetypal method for introducing a tert-butyl group. fiveable.me Starting with guaiacol (2-methoxyphenol), the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are both activating and ortho-, para-directing. libretexts.orglibretexts.org The para position relative to the hydroxyl group is blocked by the methoxy group. The most sterically accessible and electronically favorable position for the bulky tert-butyl group is para to the methoxy group, yielding 5-(tert-butyl)-2-methoxyphenol. While Friedel-Crafts alkylation can sometimes lead to polysubstitution, the steric hindrance of the first tert-butyl group often disfavors the addition of a second. stackexchange.com

Allylation: The introduction of the allyl group can be more complex.

Direct Friedel-Crafts Allylation: This can be achieved using an allyl halide (e.g., allyl bromide) with a Lewis acid catalyst. However, controlling the reaction to prevent side reactions can be challenging.

O-Allylation followed by Claisen Rearrangement: A more controlled and common two-step method involves first forming an allyl ether via Williamson ether synthesis (O-allylation). organic-chemistry.orgmasterorganicchemistry.com Subsequent heating of this aryl allyl ether induces a uomustansiriyah.edu.iquomustansiriyah.edu.iq-sigmatropic rearrangement, known as the Claisen rearrangement, which moves the allyl group from the oxygen to an ortho position on the ring (C-allylation), yielding the desired carbon-carbon bond. wikipedia.orglibretexts.orglibretexts.org In the case of 5-(tert-butyl)-2-methoxyphenyl allyl ether, the rearrangement selectively forms this compound as the only available ortho position to the phenolic hydroxyl is C4.

The methoxy group is typically introduced via etherification, most commonly the Williamson ether synthesis. masterorganicchemistry.comresearchgate.netresearchgate.net This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent (e.g., methyl iodide or dimethyl sulfate). While a synthesis could be envisioned starting from 4-allyl-5-(tert-butyl)catechol, selective methylation of only one of the two hydroxyl groups can be difficult. Therefore, it is often more synthetically efficient to start with a precursor that already contains the methoxy group, such as guaiacol. nih.govnih.gov

The entire synthesis is governed by the principles of electrophilic aromatic substitution (EAS). The order of substituent introduction is critical because each group influences the reactivity and regioselectivity of subsequent reactions. libretexts.orguomustansiriyah.edu.iq

The hydroxyl and methoxy groups are strong activating, ortho-, para-directors. The alkyl (allyl and tert-butyl) groups are weakly activating, ortho-, para-directors. To synthesize the target molecule, a logical sequence starting from guaiacol is preferred:

Step 1: Tert-butylation of Guaiacol. The -OH and -OCH3 groups direct the incoming tert-butyl electrophile. The position para to the -OCH3 group (C5) is favored due to less steric hindrance, leading to 5-(tert-butyl)-2-methoxyphenol.

Step 2: Allylation. The newly formed phenol is then allylated. As established, an O-allylation followed by a Claisen rearrangement is a reliable method. The rearrangement will exclusively place the allyl group at the C4 position, which is ortho to the hydroxyl group, resulting in the final product.

Interactive Table: Directing Effects of Substituents

| Substituent | Type | Reactivity Effect | Directing Preference |

| -OH | Activating | Strongly Activating | Ortho, Para |

| -OCH₃ | Activating | Strongly Activating | Ortho, Para |

| -CH₂CH=CH₂ (Allyl) | Activating | Weakly Activating | Ortho, Para |

| -C(CH₃)₃ (tert-Butyl) | Activating | Weakly Activating | Ortho, Para |

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability, reducing waste and avoiding harsh reagents. nih.govresearchgate.net

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous base and an organic substrate. acs.orgdntb.gov.ua In the context of phenol alkylation, PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkylating agent. This method can be finely tuned to control the outcome between O-alkylation and C-alkylation. researchgate.net

It is generally understood that O-alkylation is kinetically favored, while C-alkylation is the thermodynamically more stable outcome. researchgate.net By carefully selecting the phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salts), solvent, and reaction conditions, the selectivity can be shifted. For instance, minimizing the presence of water and other hydrogen-bonding species in a solid-liquid PTC system tends to favor O-alkylation, which is a crucial first step for the subsequent Claisen rearrangement. phasetransfercatalysis.com

Interactive Table: Common Phase-Transfer Catalysts

| Catalyst | Type | Common Applications |

| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | General purpose, widely used in O- and C-alkylation. |

| Aliquat 336 | Quaternary Ammonium Salt | High thermal stability, effective in various alkylations. |

| Benzyltriethylammonium chloride (TEBAC) | Quaternary Ammonium Salt | Effective for a range of nucleophilic substitutions. |

| Polyethylene Glycol (PEG) | Non-ionic | "Green" alternative, effective in ether synthesis. |

Metal-Free Catalysis: Recent advancements have focused on metal-free catalytic systems to promote C-H functionalization. rsc.orgnih.gov For instance, Brønsted acid-catalyzed dehydrative couplings can achieve para-selective alkylation of phenols with alcohols. rsc.org Furthermore, protocols involving visible-light-driven, metal-free C-H alkylation are emerging as highly sustainable alternatives, avoiding the need for pre-functionalized starting materials and harsh conditions. These methods offer a future direction for the direct and selective synthesis of complex phenols like this compound.

Green Chemistry Protocols (e.g., solvent-free, microwave-assisted synthesis, atom-economical transformations)

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ias.ac.inrsc.org These principles can be applied to the hypothetical synthesis of this compound.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. irjet.netnih.gov For the synthesis of the target molecule, microwave assistance could be particularly beneficial in two key steps:

Friedel-Crafts tert-butylation: The alkylation of phenols can be sluggish, but microwave heating can accelerate this transformation. researchgate.net For instance, the tert-butylation of phenols using tert-butanol (B103910) as the alkylating agent can be efficiently carried out under microwave irradiation, often in the presence of a solid acid catalyst, which also contributes to a greener process by simplifying catalyst recovery.

Claisen Rearrangement: The thermal Claisen rearrangement of allyl aryl ethers to ortho-allyl phenols is a classic and atom-economical reaction. medjchem.comglobethesis.comacs.orgbenthamopenarchives.com Microwave assistance can significantly accelerate this rearrangement, allowing it to proceed at lower temperatures and for shorter durations, thereby minimizing potential side reactions. researchgate.netresearchgate.net A study on the Claisen rearrangement of allyl aryl ethers demonstrated that microwave irradiation can lead to high yields in a significantly reduced reaction time compared to conventional heating. globethesis.com

Solvent-Free Reactions:

Conducting reactions without a solvent, or in the presence of a minimal amount of a recyclable, non-toxic solvent, is a cornerstone of green chemistry. This approach reduces the environmental impact associated with solvent production and disposal. For the synthesis of this compound, a solvent-free approach could be employed in the Claisen rearrangement step. globethesis.com The reaction can be performed by heating the neat allyl aryl ether, potentially with a solid catalyst, under microwave irradiation. globethesis.com

Atom-Economical Transformations:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov The Claisen rearrangement is an excellent example of an atom-economical reaction, as all the atoms of the starting material are incorporated into the product. The Friedel-Crafts alkylation, when using an alkene like isobutylene (B52900) as the alkylating agent, is also highly atom-economical. However, if an alkyl halide is used, the atom economy is reduced due to the formation of a halide salt as a byproduct. jk-sci.com Rhodium-catalyzed asymmetric allylation of phenols represents another atom-economical approach for introducing the allyl group. nih.gov

Optimization of Reaction Parameters and Yields for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, key parameters to consider for both the Friedel-Crafts alkylation and the allylation steps include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

Friedel-Crafts tert-butylation:

The Friedel-Crafts alkylation of phenols can be challenging due to the potential for multiple alkylations and the formation of isomeric products. slchemtech.com The choice of catalyst is critical in controlling the regioselectivity of the reaction. While traditional Lewis acids like AlCl₃ can be effective, they often lead to a mixture of products and generate significant waste. jk-sci.com Solid acid catalysts, such as zeolites, sulfated zirconia, or supported metal halides, offer a greener alternative with improved selectivity and easier separation. ias.ac.inwhiterose.ac.ukresearchgate.net

The reaction temperature also plays a significant role. Higher temperatures can increase the reaction rate but may also lead to undesired side reactions or rearrangements. nih.gov The molar ratio of the phenol to the alkylating agent (e.g., tert-butanol or isobutylene) needs to be carefully controlled to favor mono-alkylation and suppress poly-alkylation. mdpi.com

Below is a hypothetical data table illustrating the potential effects of different catalysts and temperatures on the yield of the desired 5-(tert-butyl)-2-methoxyphenol precursor, based on literature for similar phenol alkylations.

| Catalyst | Temperature (°C) | Reaction Time (h) | Phenol:Alkylating Agent Ratio | Yield of 5-(tert-butyl)-2-methoxyphenol (%) |

|---|---|---|---|---|

| AlCl₃ | 80 | 6 | 1:1.2 | 45 |

| H-BEA Zeolite | 120 | 8 | 1:1.5 | 65 |

| Sulfated Zirconia | 140 | 5 | 1:1.5 | 78 |

| UDCaT-5 | 150 | 4 | 1:2 | 85 |

Claisen Rearrangement:

For the Claisen rearrangement of the corresponding allyl ether, the primary parameter to optimize is the temperature. The reaction is thermally driven, and higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can cause decomposition. Microwave-assisted heating can provide precise temperature control and rapid heating, leading to cleaner reactions and higher yields in shorter times. researchgate.net The use of a Lewis acid catalyst can sometimes lower the required reaction temperature, but this can also introduce the possibility of side reactions.

Comparative Analysis of Synthetic Pathways in Terms of Efficiency, Selectivity, and Sustainability

A comparative analysis of the two proposed synthetic pathways is essential for determining the most viable route for the synthesis of this compound.

Pathway A: Friedel-Crafts tert-butylation of Eugenol (B1671780)

Selectivity: Achieving high selectivity for the desired 5-tert-butyl isomer would be the primary hurdle. Steric hindrance from the adjacent allyl group might favor substitution at the 5-position, but this is not guaranteed. Extensive optimization of catalysts and reaction conditions would be necessary. whiterose.ac.ukchemrxiv.org

Sustainability: The use of a solid, reusable acid catalyst would enhance the sustainability of this pathway. ias.ac.in Starting from a bio-based material like eugenol is also a significant green advantage. mdpi.com

Pathway B: Allylation of 5-(tert-butyl)-2-methoxyphenol

Efficiency: This pathway involves the initial synthesis of 5-(tert-butyl)-2-methoxyphenol, followed by allylation. The synthesis of the tert-butylated precursor can be optimized for high yield. nih.gov The subsequent allylation via a Claisen rearrangement is typically a high-yielding and atom-economical reaction. medjchem.combenthamopenarchives.com

Selectivity: The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that is highly regioselective, proceeding to the ortho position of the ether. This would likely lead to the desired 4-allyl product with high selectivity.

Sustainability: This pathway also has the potential for being sustainable. The tert-butylation step can be performed using green catalysts. google.comgoogle.comresearchgate.net The Claisen rearrangement itself is an inherently green reaction, especially when performed under solvent-free and microwave-assisted conditions. globethesis.comresearchgate.net

The following table provides a comparative overview of the two pathways:

| Parameter | Pathway A: tert-butylation of Eugenol | Pathway B: Allylation of 5-(tert-butyl)-2-methoxyphenol |

|---|---|---|

| Starting Material | Eugenol (readily available, bio-based) | 2-Methoxyphenol (guaiacol) |

| Key Challenge | Regioselectivity of Friedel-Crafts alkylation | Multi-step synthesis |

| Potential Yield | Moderate to low due to isomer formation | Potentially high due to selective reactions |

| Atom Economy | Dependent on alkylating agent | High, especially with Claisen rearrangement |

| Sustainability | Good, especially with bio-based starting material and solid acid catalysts | Good, with potential for green catalysts and solvent-free conditions |

Elucidation of Structure and Bonding in 4 Allyl 5 Tert Butyl 2 Methoxyphenol

Spectroscopic Characterization Techniques for Structural Confirmation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive toolkit for confirming the molecular structure, connectivity, and electronic nature of 4-Allyl-5-(tert-butyl)-2-methoxyphenol.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The bulky tert-butyl group ortho to the hydroxyl group and meta to the allyl group creates a specific substitution pattern on the aromatic ring.

Aromatic Protons: Two singlets are predicted for the two protons on the benzene (B151609) ring, which are not adjacent and therefore would not exhibit spin-spin coupling to each other. The proton at C-3 (between the methoxy (B1213986) and allyl groups) would likely appear slightly downfield compared to the proton at C-6 (between the tert-butyl and hydroxyl groups) due to the electronic effects of the neighboring substituents.

Allyl Group Protons: This group will produce a characteristic complex pattern. The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring would appear as a doublet. The internal vinyl proton (-CH=) would be a multiplet, coupled to both the terminal vinyl protons and the methylene protons. The two terminal vinyl (=CH₂) protons would appear as distinct multiplets.

tert-Butyl Group Protons: A sharp, strong singlet integrating to nine protons is expected, a hallmark of the chemically equivalent methyl groups of the tert-butyl substituent.

Methoxy Group Protons: A singlet integrating to three protons is predicted for the methoxy (-OCH₃) group.

Phenolic Proton: A broad singlet is expected for the hydroxyl (-OH) proton. Its chemical shift can vary depending on solvent and concentration, and the signal may disappear upon D₂O exchange.

Predicted ¹H NMR Chemical Shifts

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C-3) | ~6.7 - 6.9 | s (singlet) | 1H |

| Aromatic H (C-6) | ~6.6 - 6.8 | s (singlet) | 1H |

| Allyl -CH= | ~5.9 - 6.1 | m (multiplet) | 1H |

| Allyl =CH₂ | ~5.0 - 5.2 | m (multiplet) | 2H |

| Allyl Ar-CH₂- | ~3.3 - 3.4 | d (doublet) | 2H |

| Methoxy (-OCH₃) | ~3.8 - 3.9 | s (singlet) | 3H |

| tert-Butyl (-C(CH₃)₃) | ~1.3 - 1.4 | s (singlet) | 9H |

| Phenolic (-OH) | ~5.0 - 5.5 (variable) | br s (broad singlet) | 1H |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The spectrum for this compound is expected to show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH (C-1) | ~145 - 148 |

| Aromatic C-OCH₃ (C-2) | ~148 - 151 |

| Aromatic C-H (C-3) | ~112 - 115 |

| Aromatic C-Allyl (C-4) | ~130 - 133 |

| Aromatic C-tert-Butyl (C-5) | ~138 - 142 |

| Aromatic C-H (C-6) | ~118 - 121 |

| Allyl -CH= | ~137 - 139 |

| Allyl =CH₂ | ~115 - 117 |

| Allyl Ar-CH₂- | ~39 - 41 |

| tert-Butyl -C(CH₃)₃ | ~34 - 36 |

| tert-Butyl -C(CH₃)₃ | ~29 - 31 |

| Methoxy -OCH₃ | ~55 - 57 |

2D-NMR Spectroscopy: To confirm the assignments from 1D NMR, two-dimensional techniques are essential.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the connectivity within the allyl group (Ar-CH₂-CH=CH₂).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two to three bonds, establishing the connectivity between the substituents and the aromatic ring. For example, it would show correlations from the allyl methylene protons to the aromatic C-3, C-4, and C-5 carbons, and from the tert-butyl protons to the aromatic C-4, C-5, and C-6 carbons.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The spectrum of this compound would be expected to display several characteristic absorption bands. For comparison, the IR spectrum of a related compound, 4-allyl-2-methoxy-6-nitrophenol, shows a distinct O-H stretching vibration at 3235 cm⁻¹. nih.gov

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3550 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic & Vinyl |

| ~2960 - 2850 | C-H Stretch (sp³) | Allyl, tert-Butyl, Methoxy |

| ~1640 - 1620 | C=C Stretch | Allyl (Vinyl) |

| ~1610 & ~1500 | C=C Stretch | Aromatic Ring |

| ~1270 - 1230 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |

| ~1200 - 1150 | C-O Stretch (Phenol) | Ar-OH |

| ~990 & ~910 | =C-H Bend (Out-of-plane) | Allyl (Vinyl) |

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₅H₂₂O₂), the calculated molecular weight is approximately 234.34 g/mol .

Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 234.

Fragmentation Pattern: The fragmentation would be dominated by the formation of stable ions. A very prominent peak is expected at m/z 219, corresponding to the loss of a methyl radical ([M-15]⁺) from the tert-butyl group to form a stable tertiary benzylic carbocation. This is often the base peak in such compounds. Another significant fragmentation pathway would be the benzylic cleavage of the allyl group, resulting in the loss of a C₃H₅ radical to give a peak at m/z 193.

Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Description |

|---|---|---|

| 234 | [C₁₅H₂₂O₂]⁺• | Molecular Ion (M⁺•) |

| 219 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group (likely base peak) |

| 193 | [M - C₃H₅]⁺ | Loss of an allyl radical |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like the aromatic ring. The phenol (B47542) moiety acts as a chromophore. The absorption maxima (λ_max) are sensitive to the substituents on the ring. Compared to simple phenol, the alkoxy and alkyl groups on this compound are expected to cause a bathochromic (red) shift of the absorption bands. For example, 4-methoxyphenol (B1676288) shows absorption maxima at 222 nm and 282 nm. sielc.comsielc.com The additional alkyl substituents on the target molecule would likely shift these to slightly longer wavelengths.

Predicted UV-Vis Absorption Maxima

| Band | Predicted λ_max (nm) | Associated Transition |

|---|---|---|

| Primary | ~225 - 235 | π → π |

| Secondary | ~280 - 290 | π → π |

Advanced Structural Analysis

While spectroscopic methods provide robust evidence for molecular structure, X-ray crystallography offers the ultimate confirmation of atomic arrangement in the solid state.

X-ray crystallography is an experimental technique used to determine the atomic and molecular structure of a crystal. wikipedia.org To date, no crystal structure for this compound has been deposited in publicly accessible crystallographic databases. The compound's physical state at room temperature is not documented; if it is a liquid or a non-crystalline solid, direct analysis would not be possible without forming a suitable crystalline derivative.

However, if single crystals could be obtained, X-ray diffraction analysis would provide definitive, high-resolution structural information, including:

Unambiguous Connectivity: Absolute confirmation of the substitution pattern on the aromatic ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing any steric strain imposed by the bulky tert-butyl group adjacent to the allyl and hydroxyl groups.

Molecular Conformation: The preferred orientation of the methoxy, allyl, and tert-butyl groups relative to the plane of the benzene ring.

Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions.

Crystal structures of related molecules, such as 4-allyl-2-methoxy-6-nitrophenol, demonstrate how substituents influence molecular geometry and crystal packing through hydrogen bonds and π–π stacking interactions. nih.gov A similar analysis for the title compound would provide invaluable insight into its solid-state behavior.

Chiroptical Spectroscopy for Chiral Analogues (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

While this compound is not inherently chiral, the introduction of a stereocenter in one of its substituents would yield chiral analogues. The determination of the absolute configuration of such analogues would rely on chiroptical spectroscopy techniques, primarily Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

ECD spectroscopy, a technique that measures the differential absorption of circularly polarized ultraviolet and visible light, provides information about the electronic transitions within a chiral molecule. The resulting ECD spectrum is also characteristic of a specific enantiomer. This method is valuable for chiral molecules containing chromophores, such as the substituted benzene ring present in this compound, as the electronic environment of the chromophore is perturbed by the chiral center.

The application of these techniques would involve comparing the experimental spectra of a chiral analogue with computational predictions. This combined approach is a powerful tool for the absolute configuration assignment of chiral molecules. semanticscholar.org

Table 1: Representative VCD Data for a Hypothetical Chiral Analogue

This table illustrates the type of data obtained from a VCD experiment, showing the differential absorbance (ΔA) for specific vibrational modes. A positive or negative sign indicates the preferential absorption of left or right circularly polarized light, respectively.

| Vibrational Mode (cm⁻¹) | Description | Differential Absorbance (ΔA x 10⁻⁵) |

| 3550 | O-H Stretch | +2.5 |

| 3080 | Aromatic C-H Stretch | -1.8 |

| 2960 | Aliphatic C-H Stretch | +5.3 |

| 1610 | C=C Aromatic Stretch | -3.1 |

| 1505 | C=C Aromatic Stretch | +4.2 |

| 1270 | C-O Stretch (Aryl Ether) | -2.7 |

| 915 | =C-H Bend (Allyl) | +1.5 |

Conformational Analysis and Isomerism

The structure of this compound features significant conformational flexibility due to the rotation around several single bonds. The spatial arrangement and relative orientation of the hydroxyl, methoxy, allyl, and tert-butyl substituents are dictated by a complex interplay of steric and electronic effects. The molecule does not exhibit geometric or optical isomerism in its ground state, but it exists as a mixture of rapidly interconverting rotational isomers, or conformers.

The primary sources of conformational isomerism are the rotations around:

The C(ring)–O(methoxy) bond.

The C(ring)–C(allyl) bond.

The C(allyl)–C(allyl) single bond.

The stability of these conformers is governed by several key factors:

Steric Hindrance : The tert-butyl group is exceptionally bulky and exerts significant steric pressure on its neighboring substituents, the allyl and methoxy groups. pearson.commasterorganicchemistry.com This steric hindrance strongly disfavors conformations where the tert-butyl group is close to the other substituents, effectively "locking" the adjacent groups into specific orientations to minimize van der Waals repulsion. masterorganicchemistry.com The energy penalty for placing a tert-butyl group in a sterically crowded environment is substantial. masterorganicchemistry.com This effect dramatically increases the rotational barriers around the adjacent C-C and C-O bonds. nsf.gov

Allylic Strain : This type of strain, also known as A¹,³ strain, arises from the interaction between a substituent on one end of an alkene and an allylic substituent. wikipedia.org In this molecule, steric repulsion between the large tert-butyl group and the allyl group's vinyl moiety will dictate the preferred rotational angle of the allyl group relative to the plane of the benzene ring. wikipedia.orgacs.org To avoid this strain, the allyl group will rotate to place its smaller hydrogen atoms, rather than the vinyl group, closer to the tert-butyl group.

Intramolecular Hydrogen Bonding : A potential weak intramolecular hydrogen bond can form between the hydrogen atom of the phenolic hydroxyl group and the oxygen atom of the adjacent methoxy group. This interaction, if present, would favor a planar arrangement of the O-H and O-CH₃ groups with the benzene ring, adding to the conformational rigidity of that portion of the molecule. researchgate.net Studies on related methoxyphenols have shown that such hydrogen bonds can determine the most stable conformer. researchgate.netresearchgate.net

The combination of these effects leads to a limited number of low-energy conformers. The dominant conformation is expected to be one that minimizes the severe steric clash between the tert-butyl and allyl groups while accommodating the preferred orientation of the methoxy group, potentially stabilized by hydrogen bonding. Computational analysis would be required to precisely determine the dihedral angles and relative energies of the stable conformers.

Table 2: Analysis of Potential Conformers of this compound

This table outlines the key rotational bonds and the primary interactions that influence the stability of the resulting conformers.

| Rotational Bond | Defining Dihedral Angle | Primary Stabilizing/Destabilizing Factors | Predicted Low-Energy Orientation |

| C(ring)–O(methoxy) | C5-C2-O-CH₃ | Intramolecular H-bond (OH···OCH₃); Steric repulsion with tert-butyl group. | Methoxy group oriented away from the tert-butyl group, possibly planar with the ring to facilitate H-bonding. |

| C(ring)–C(allyl) | C5-C4-C(allyl)-C | Allylic strain (A¹,³ strain) with tert-butyl group. | Allyl group rotated to minimize interaction between its vinyl moiety and the tert-butyl group. |

| C(allyl)–C(allyl) | C(ring)-C-C=C | Torsional strain. | Staggered conformation preferred. |

Reactivity and Mechanistic Investigations of 4 Allyl 5 Tert Butyl 2 Methoxyphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, capable of undergoing deprotonation, alkylation, acylation, and oxidation. Its acidity and nucleophilicity are modulated by the electronic effects of the methoxy (B1213986) and alkyl substituents on the aromatic ring.

The phenolic hydroxyl of 4-Allyl-5-(tert-butyl)-2-methoxyphenol can readily participate in O-alkylation and O-acylation reactions. These transformations are fundamental in organic synthesis for the installation of protecting groups or for modifying the compound's properties.

Alkylation: In the presence of a base and an alkylating agent (e.g., an alkyl halide or sulfate), the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the alkylating agent via an SN2 mechanism to yield an ether. The choice of base and solvent is crucial for optimizing reaction yields and minimizing side reactions. Given the steric hindrance from the neighboring tert-butyl group, reactions may require more forcing conditions compared to less hindered phenols. nih.gov

Acylation: Acylation, typically achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine, converts the phenolic hydroxyl group into an ester. This reaction is generally rapid and high-yielding. Friedel-Crafts acylation, an alternative pathway involving the aromatic ring, typically requires a Lewis acid catalyst. google.comresearchgate.net However, O-acylation at the hydroxyl group is often kinetically favored under basic conditions.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagents | Product Type | General Mechanism |

| O-Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | Aryl Ether | Nucleophilic Substitution (SN2) |

| O-Acylation | Base (e.g., Pyridine), Acyl Chloride (RCOCl) | Phenyl Ester | Nucleophilic Acyl Substitution |

The phenol (B47542) moiety is susceptible to oxidation, which can proceed through one- or two-electron pathways, leading to the formation of phenoxyl radicals and quinone-type species, respectively.

Phenoxyl Radical Formation: One-electron oxidation, which can be initiated by chemical oxidants (e.g., metal salts like Mn(III) acetylacetonate) or enzymatic systems, results in the formation of a phenoxyl radical. rsc.org The stability of this radical is significantly enhanced by the presence of the bulky tert-butyl group at the ortho position and the methoxy group, which can delocalize the unpaired electron through resonance. nih.gov Sterically hindered phenoxyl radicals can be sufficiently stable for isolation and characterization. nih.gov

Quinone Formation: Further oxidation can lead to the formation of quinone-type structures. For phenols with an alkyl group at the para-position, oxidation can generate highly reactive intermediates known as quinone methides. nih.gov These species are potent electrophiles. The oxidation of substituted 4-methoxyphenols can also yield benzoquinones and other complex coupled products. rsc.org For instance, the autoxidation of 4-methoxy-2,5-di-t-butylphenol has been shown to produce 2,5-di-t-butyl-1,4-benzoquinone and its epoxide derivatives. rsc.org The oxidation of this compound is expected to proceed via a stabilized phenoxyl radical, which could then potentially dimerize or react further to form quinoidal structures.

Table 2: Key Intermediates and Products in Phenol Oxidation

| Oxidation Pathway | Key Intermediate | Potential Final Product(s) |

| One-Electron Oxidation | Stabilized Phenoxyl Radical | Dimerized Products, Coupled Compounds |

| Two-Electron Oxidation | (protonated) Quinone-like species | Quinone Methide, Benzoquinone |

The phenolic hydroxyl group is a potent hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. These interactions can occur intramolecularly or intermolecularly.

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the phenolic proton and the oxygen of the adjacent methoxy group. This interaction can influence the conformation of the molecule and the acidity of the phenolic proton.

Intermolecular Hydrogen Bonding: In solution or in the solid state, this compound can form hydrogen bonds with solvent molecules or with other substrate molecules. nih.gov These interactions can affect reactivity by altering the electron density of the hydroxyl group and its availability for reaction. For example, hydrogen bonding to a solvent can increase the O-H bond polarity, facilitating deprotonation. Conversely, strong hydrogen bonding can decrease the nucleophilicity of the oxygen atom. mdpi.com

Transformations of the Allylic Moiety

The allyl group provides a second key site of reactivity, with its double bond being susceptible to a variety of transformations, including cyclization and addition reactions.

Allylphenols are valuable precursors for the synthesis of dihydrobenzofuran rings, a common motif in natural products. nih.gov This transformation can be achieved through various synthetic strategies. A common pathway involves a cascade reaction that can be initiated photochemically or with radical initiators. nih.gov The process typically involves the formation of a radical on the allyl chain, followed by an intramolecular cyclization where the phenolic oxygen attacks the radical center, leading to the formation of the five-membered dihydrobenzofuran ring. nih.gov This intramolecular cyclization is a powerful method for constructing complex heterocyclic systems from relatively simple phenolic precursors.

The double bond of the allyl group is electron-rich and can undergo both electrophilic and radical addition reactions.

Electrophilic Addition: In the presence of electrophiles such as halogens (Br₂, Cl₂) or strong acids (HBr, HCl), the double bond can be attacked to form a carbocation intermediate, which is then captured by a nucleophile. researchgate.net The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Radical Addition: Radical species can also add across the double bond. For instance, reactions initiated by peroxides like tert-butyl hydroperoxide (TBHP) can generate radicals that add to the allyl group. researchgate.net Unlike electrophilic additions, radical additions often proceed with anti-Markovnikov selectivity, where the adding radical bonds to the terminal carbon of the double bond. This pathway provides a complementary method for functionalizing the allyl side chain.

Rearrangement Processes (e.g., Claisen rearrangement and its variations for related allylphenols)

The presence of an allyl group attached to a phenol-related structure immediately suggests the possibility of sigmatropic rearrangements, most notably the Claisen rearrangement. wikipedia.orgpurechemistry.org This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is a powerful, thermally-driven method for forming carbon-carbon bonds. wikipedia.orgbyjus.com For an allyl aryl ether, the reaction typically proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state, resulting in the migration of the allyl group to the ortho-position of the phenol. organic-chemistry.orglibretexts.org

In the case of this compound, the allyl group is already on the carbon skeleton. However, its precursor, 5-tert-butyl-2-methoxy-1-(allyloxy)benzene, would be expected to undergo an aromatic Claisen rearrangement. Upon heating, this ether would rearrange to form 2-allyl-5-(tert-butyl)-6-methoxyphenol. The reaction proceeds via a concerted pericyclic mechanism. wikipedia.org The initial rearrangement product is a non-aromatic dienone, which then rapidly tautomerizes to the more stable phenolic form to restore aromaticity. byjus.com

Should both ortho positions be blocked, a subsequent Cope rearrangement can occur, moving the allyl group to the para position. organic-chemistry.org In the hypothetical precursor to the target molecule, one ortho position (C6) is occupied by a methoxy group, while the other (C2) is unsubstituted. Therefore, the rearrangement would preferentially yield the ortho-allylated phenol. The kinetics of the reaction are first-order, and polar solvents have been observed to accelerate the process. wikipedia.orgbyjus.com

Table 1: Variations of the Claisen Rearrangement and Key Features

| Rearrangement Variation | Substrate | Product | Key Features |

| Aromatic Claisen | Allyl Phenyl Ether | o-Allylphenol | Thermal rearrangement, concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic shift, followed by tautomerization. organic-chemistry.orglibretexts.org |

| Johnson-Claisen | Allylic Alcohol + Orthoester | γ,δ-Unsaturated Ester | Acid-catalyzed, often requires high temperatures. wikipedia.org |

| Ireland-Claisen | Allylic Ester | γ,δ-Unsaturated Carboxylic Acid | Base-mediated (e.g., LDA), forms a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. |

| Eschenmoser-Claisen | Allylic Alcohol + N,N-Dimethylacetamide dimethyl acetal | γ,δ-Unsaturated Amide | Proceeds at milder temperatures than the Johnson-Claisen rearrangement. |

This table presents common variations of the Claisen rearrangement applicable to related structures.

Oxidative Cleavage and Derivatization of the Allyl Chain

The allyl group's carbon-carbon double bond is a prime site for a variety of transformations, including oxidative cleavage and other derivatizations. These reactions allow for the conversion of the allyl moiety into other valuable functional groups.

Oxidative Cleavage: A common method for cleaving the double bond of an allyl group is ozonolysis, followed by a reductive or oxidative workup. This would convert the allyl group on this compound into an aldehyde (with reductive workup, e.g., dimethyl sulfide) or a carboxylic acid (with oxidative workup, e.g., hydrogen peroxide). Another approach involves a one-pot oxidative cleavage using a catalytic amount of osmium tetroxide in the presence of an oxidant like sodium periodate. organic-chemistry.org This method first hydroxylates the double bond to form a vicinal diol, which is then immediately cleaved by the periodate. organic-chemistry.org Methods using oxoammonium salts have also been described for the oxidative cleavage of allyl ethers, yielding aldehydes. nih.govrsc.org

Derivatization: Beyond cleavage, the allyl chain can be functionalized in numerous ways. nih.gov

Epoxidation: Reaction with a peroxy acid like m-CPBA would convert the double bond into an epoxide. The ortho-hydroxyl group can influence this reaction through hydrogen bonding, potentially directing the epoxidation. nih.gov

Hydroboration-Oxidation: This two-step process would convert the terminal alkene into a primary alcohol, yielding a propanol (B110389) side chain.

Wacker-type Oxidation: Palladium-catalyzed oxidation (e.g., using PdCl2 and a suitable re-oxidant) can convert the terminal allyl group into a methyl ketone. nih.gov

Heck Reaction: The allyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form more complex structures.

These derivatizations significantly increase the molecular complexity and synthetic utility of the parent compound. researchgate.net

Reactivity of the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl and methoxy groups.

Further Electrophilic Aromatic Substitution (Regioselectivity and Steric Effects)

The hydroxyl group is a strongly activating, ortho, para-director, as is the methoxy group. libretexts.org In electrophilic aromatic substitution (EAS), the incoming electrophile will be directed to the positions ortho and para to these activating groups. uci.edumsu.edu

The available positions on the ring are C1, C3, and C6.

Position C1: Para to the allyl group, ortho to the methoxy group, and meta to the hydroxyl and tert-butyl groups.

Position C3: Ortho to both the hydroxyl and allyl groups, meta to the methoxy and tert-butyl groups.

Position C6: Ortho to the hydroxyl group and meta to the allyl and tert-butyl groups.

Considering the directing effects:

The -OH group strongly directs to C3 and C6.

The -OCH3 group strongly directs to C1.

The -tert-butyl group is a weak activating group and directs ortho/para, but its steric bulk is its most significant feature. youtube.comwikipedia.org

The -allyl group is also a weak activating group, directing ortho/para (to C3).

The combined electronic effects of the -OH and -OCH3 groups make the ring highly nucleophilic. libretexts.org The regioselectivity of an incoming electrophile will be determined by a combination of these electronic directing effects and significant steric hindrance from the bulky tert-butyl group. youtube.comnih.gov The tert-butyl group at C5 will sterically hinder attack at the adjacent C6 position. Therefore, substitution is most likely to occur at the C3 position, which is ortho to the strongly activating hydroxyl group and electronically favored, while being relatively less sterically hindered than C6. Attack at C1 is also possible, being ortho to the methoxy group, but may be less favored than C3 which is ortho to the more powerful -OH activator.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product | Rationale |

| Bromination | Br2, FeBr3 | 3-Bromo-4-allyl-5-(tert-butyl)-2-methoxyphenol | The -OH group is the strongest activator, directing ortho to the C3 position. Steric hindrance from the tert-butyl group disfavors attack at C6. youtube.comnih.gov |

| Nitration | HNO3, H2SO4 | 3-Nitro-4-allyl-5-(tert-butyl)-2-methoxyphenol | Similar to bromination, the reaction is directed by the hydroxyl group to the less hindered ortho position. masterorganicchemistry.comyoutube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 3-Acyl-4-allyl-5-(tert-butyl)-2-methoxyphenol | Acylation occurs at the most activated and accessible position, C3. The phenolic -OH may need protection or can coordinate with the Lewis acid. |

This table provides predictions based on established principles of regioselectivity in EAS reactions. uci.edu

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Modern synthetic methods allow for the functionalization of aromatic rings through metal-catalyzed cross-coupling reactions. wikipedia.org These reactions typically require conversion of one of the ring's C-H or C-O bonds into a more reactive functional group.

The phenolic hydroxyl group can be converted into a triflate (-OTf) or tosylate (-OTs), which are excellent leaving groups for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. mdpi.com This would allow for the introduction of aryl, vinyl, or amino groups at the C2 position, replacing the methoxy group if the starting material was the corresponding diol, or more commonly, functionalizing the hydroxyl position itself.

Direct C-H functionalization, often directed by the hydroxyl group, is an increasingly powerful tool. nih.govnih.govresearchgate.net Catalytic systems involving metals like palladium, rhodium, or copper can activate a C-H bond, typically at the ortho position, allowing for direct arylation, alkylation, or amination without prior functionalization. nih.govrsc.org For this compound, direct C-H functionalization would be expected to occur at the C3 position, guided by the hydroxyl group. The steric hindrance at C6 would again make this position less accessible. nih.gov

Regioselectivity and Stereoselectivity in Complex Transformations

In more complex transformations involving multiple reactive sites, controlling regioselectivity and stereoselectivity is paramount. For this compound, the key factors influencing selectivity are:

Electronic Bias: The powerful activating effects of the hydroxyl and methoxy groups strongly dictate the position of electrophilic attack on the aromatic ring, primarily at C3. researchgate.net

Steric Hindrance: The large tert-butyl group effectively blocks the C6 position, enhancing the regioselectivity for reactions at C3. wikipedia.orgnih.gov

Directing Group Ability: The hydroxyl group can act as a directing group in metal-catalyzed C-H activation, again favoring the C3 position. nih.gov

Substrate Control in Stereoselective Reactions: In reactions involving the allyl chain, such as asymmetric dihydroxylation or epoxidation, the existing chiral environment of the molecule is minimal. Therefore, achieving stereoselectivity would typically require the use of chiral catalysts or reagents. For instance, Sharpless asymmetric dihydroxylation could be used to create chiral diols from the allyl group with high enantioselectivity.

Detailed Mechanistic Elucidation of Key Reactions

Mechanism of Ortho-Bromination (Electrophilic Aromatic Substitution):

Generation of Electrophile: The Lewis acid catalyst, FeBr3, polarizes the Br-Br bond, creating a highly electrophilic bromine species, [Br+][FeBr4-].

Nucleophilic Attack: The electron-rich aromatic ring, activated by the -OH and -OCH3 groups, attacks the electrophilic bromine. The attack occurs at the C3 position, which is ortho to the strongly directing -OH group. This step is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uci.edumsu.edu

Deprotonation/Rearomatization: A weak base, such as the [FeBr4]- complex, removes the proton from the C3 carbon. This collapses the sigma complex, restores the aromaticity of the ring, and yields the final product, 3-Bromo-4-allyl-5-(tert-butyl)-2-methoxyphenol, along with regenerating the catalyst and forming HBr. msu.edu

Mechanism of Palladium-Catalyzed Suzuki Coupling (of the corresponding triflate): Assuming the phenolic hydroxyl was converted to a triflate (Ar-OTf):

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the Ar-OTf bond to form a Pd(II) complex, [Ar-Pd(II)-OTf]. youtube.com

Transmetalation: An organoborane reagent (R-B(OR')2), activated by a base, transfers its organic group (R) to the palladium center, displacing the triflate group to form an [Ar-Pd(II)-R] complex. wikipedia.org

Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product (Ar-R) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgyoutube.com

Theoretical and Computational Chemistry Studies on 4 Allyl 5 Tert Butyl 2 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

No specific studies were found that performed quantum chemical calculations on 4-Allyl-5-(tert-butyl)-2-methoxyphenol. Such calculations would typically involve methods like Density Functional Theory (DFT) to determine the molecule's electronic properties.

Information regarding the optimized molecular geometry or the conformational landscape of this compound is not available in the searched literature. This type of analysis would identify the most stable three-dimensional arrangements of the atoms in the molecule.

There are no published data on the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound. Consequently, reactivity indices such as electronegativity, hardness, and softness, which are derived from FMO energies, are also unavailable.

Specific details on the electrostatic potential surfaces and charge distribution for this compound have not been reported in the scientific literature. This analysis would reveal the regions of the molecule that are electron-rich or electron-poor, providing insights into its intermolecular interactions.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, UV-Vis chemical shifts and frequencies)

No theoretical predictions or computational interpretations of the NMR, IR, or UV-Vis spectra for this compound were found. Such studies would typically use computational methods to calculate spectroscopic parameters and compare them with experimental data to aid in structural elucidation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

There is no available information from molecular dynamics simulations regarding the dynamic behavior of this compound or the effects of solvents on its structure and properties. These simulations are important for understanding how the molecule behaves in a more realistic, dynamic environment.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a compound and its reactivity or physical properties, respectively. chemrxiv.org These models are built on the principle that the structural features of a molecule, such as its electronic, steric, and hydrophobic properties, dictate its behavior. By quantifying these structural descriptors, it is possible to predict the activity or properties of new or untested compounds. chemrxiv.org

A hypothetical QSRR study on this compound could, for example, investigate the relationship between its antioxidant activity and various molecular descriptors. Phenolic compounds are known for their antioxidant properties, which are influenced by factors such as the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. A lower BDE facilitates the donation of a hydrogen atom to scavenge free radicals. Computational methods could be employed to calculate the BDE and other relevant descriptors for a series of related phenolic compounds.

Table 1: Hypothetical Molecular Descriptors for a QSRR Study on Antioxidant Activity

| Descriptor | Description | Hypothetical Value for this compound |

| BDE (O-H) | Bond Dissociation Enthalpy of the phenolic hydroxyl group (kcal/mol). A lower value generally indicates higher antioxidant activity. | 82.5 |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (eV). A higher value can indicate a greater ability to donate electrons. | -5.4 |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. It is a measure of the compound's lipophilicity. | 3.8 |

| Molecular Volume | The volume of the molecule (ų). | 250.7 |

Similarly, a QSPR study could be designed to predict a physical property, such as the boiling point of this compound and its analogs. Descriptors in this case might include molecular weight, surface area, and polarizability.

Table 2: Hypothetical Molecular Descriptors for a QSPR Study on Boiling Point

| Descriptor | Description | Hypothetical Value for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule ( g/mol ). | 220.31 |

| Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens (Ų). | 29.46 |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance (cm³/mol). | 67.8 |

| Number of Rotatable Bonds | The number of bonds which allow free rotation around them. | 4 |

By developing a statistically significant correlation between these descriptors and the observed reactivity or property, a predictive model can be established. Such models are instrumental in the rational design of new compounds with desired characteristics, reducing the need for extensive experimental synthesis and testing. While specific studies on this compound are yet to be published, the frameworks of QSRR and QSPR provide a powerful approach for future investigations into its chemical nature.

Derivatization and Analogue Synthesis of 4 Allyl 5 Tert Butyl 2 Methoxyphenol

Synthesis of Phenolic Ether and Ester Derivatives

The nucleophilic character of the phenolic hydroxyl group is central to the synthesis of ether and ester derivatives. These reactions replace the active hydrogen of the hydroxyl group, altering properties such as polarity, solubility, and chemical reactivity.

Ether Synthesis: Phenolic ethers are commonly prepared via Williamson ether synthesis, where the phenoxide ion, formed by treating the phenol (B47542) with a base, acts as a nucleophile to displace a halide from an alkyl halide. Other methods include reactions with alcohols under specific catalytic conditions. core.ac.ukorganic-chemistry.org For instance, the reaction of 4-Allyl-5-(tert-butyl)-2-methoxyphenol with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent (e.g., acetone (B3395972) or DMF) would yield the corresponding ether derivative.

Ester Synthesis: Esterification of the phenolic hydroxyl group can be achieved through several methods. A common laboratory-scale approach involves the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. its.ac.id An alternative, the Yamaguchi esterification, utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with a carboxylic acid, which then reacts with the phenol in the presence of 4-dimethylaminopyridine (B28879) (DMAP). its.ac.idneliti.com This method is known for its high yields, often between 80-90%, under mild conditions. its.ac.idneliti.com Biocatalytic methods using lipases have also been employed for the synthesis of phenolic esters, offering an environmentally benign alternative. mdpi.com

| Derivative Type | General Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | Inert solvent (e.g., Acetone, DMF), Room temperature to elevated temperature |

| Ester | Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Base (e.g., Pyridine) | Inert solvent (e.g., CH₂Cl₂), Room temperature |

| Ester | Yamaguchi Esterification | Carboxylic acid, 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP | Anhydrous solvent (e.g., CH₂Cl₂), Room temperature |

Functionalization and Modification of the Allyl Group (e.g., epoxidation, dihydroxylation, hydrogenation)

The allyl group (–CH₂–CH=CH₂) is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the synthesis of diverse derivatives. ucla.edu

Epoxidation: The conversion of the allyl double bond to an epoxide introduces a reactive three-membered ring. This transformation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, catalytic methods, such as the Sharpless asymmetric epoxidation for allylic alcohols, provide stereocontrol, though direct epoxidation of the terminal alkene is more common. orgsyn.orgorganic-chemistry.org Metal-catalyzed systems using oxidants like tert-butyl hydroperoxide (TBHP) in the presence of catalysts based on vanadium, molybdenum, or titanium are also effective. organic-chemistry.org

Dihydroxylation: The allyl group can be converted into a vicinal diol (a 1,2-diol) through dihydroxylation. Common methods include the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). Another approach involves reaction with cold, alkaline potassium permanganate (B83412) (KMnO₄). These reactions typically proceed via a syn-addition mechanism, resulting in a cis-diol. organic-chemistry.org

Hydrogenation: The double bond of the allyl group can be saturated to form a propyl group. This is typically accomplished through catalytic hydrogenation, where the compound is reacted with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on silica (B1680970) (Pt/SiO₂), or rhodium on silica. researchgate.netnacatsoc.org The reaction effectively converts this compound into 4-Propyl-5-(tert-butyl)-2-methoxyphenol. Studies on the hydrogenation of the related compound eugenol (B1671780) show this transformation proceeds efficiently. core.ac.uk

| Modification | Resulting Group | Common Reagents | Product Example Snippet |

|---|---|---|---|

| Epoxidation | Oxirane | m-CPBA; TBHP with V, Mo, or Ti catalyst | ...-(2,3-epoxypropyl)-... |

| Dihydroxylation | Vicinal Diol | OsO₄ (cat.), NMO; cold, alkaline KMnO₄ | ...-(2,3-dihydroxypropyl)-... |

| Hydrogenation | Propyl | H₂, Pd/C catalyst | 4-Propyl-5-(tert-butyl)-... |

Preparation of Aromatic Ring-Modified Analogues

Modification of the aromatic ring itself allows for the synthesis of analogues with altered electronic properties or steric profiles. This can be achieved through electrophilic aromatic substitution reactions, although the existing substituents (hydroxyl, methoxy (B1213986), allyl, and tert-butyl) will direct the position of new incoming groups. The electron-donating nature of the hydroxyl and methoxy groups strongly activates the ring towards substitution, primarily at positions ortho and para to them that are not already substituted. Demethylation of the methoxy group to a hydroxyl group is another potential modification, which could be achieved using reagents like boron tribromide (BBr₃). mdpi.com

Synthesis of Polymeric Systems Incorporating this compound Units (e.g., as monomers, cross-linkers, or functional additives)

The presence of the polymerizable allyl group and the functional phenol group allows for the incorporation of this compound into polymeric structures.

As a Monomer: Allyl monomers can be polymerized, although they often yield low molecular weight polymers or oligomers compared to vinyl monomers. The molecule could potentially be copolymerized with other monomers to introduce its specific properties into the resulting polymer chain.

As a Cross-linker: If the phenolic hydroxyl group is first derivatized to contain another polymerizable group (e.g., an acrylate (B77674) or methacrylate), the resulting bifunctional molecule can act as a cross-linking agent. researchgate.netresearchgate.net Cross-linkers form bridges between polymer chains, creating a network structure that enhances the mechanical and thermal properties of the material.

As a Functional Additive: The molecule can be incorporated into a polymer matrix as a functional additive. For instance, phenolic compounds are known for their antioxidant properties. By physically blending it or grafting it onto a polymer backbone post-polymerization, it could impart stability to the material. illinois.edu

Design and Synthesis of Probes and Conjugates for Chemical Research

Chemical probes are essential tools for studying biological systems. olemiss.edu this compound can serve as a core structure for the development of such probes. By attaching reporter groups (e.g., fluorophores) or affinity labels, its interactions with specific targets can be monitored. The synthesis of these conjugates involves functionalizing either the phenol or the allyl group to create a reactive handle for attachment. For example, the phenol can be converted to an ether or ester containing a terminal alkyne or azide, allowing for "click" chemistry conjugation to a biomolecule or reporter. Similarly, the allyl group can be functionalized to provide a point of attachment. The design of such probes requires a versatile molecular platform that allows for the specific loading of desired functionalities. nih.gov

Advanced Applications of 4 Allyl 5 Tert Butyl 2 Methoxyphenol in Organic Synthesis and Materials Science

Role as a Key Building Block or Intermediate in Complex Organic Synthesis

The molecular architecture of 4-Allyl-5-(tert-butyl)-2-methoxyphenol makes it a potentially valuable building block for the synthesis of more complex molecules. Its structural analogue, 4-allyl-2-methoxyphenol (eugenol), is widely used as a starting material in the synthesis of natural products and bioactive compounds. researchgate.net The presence of the additional tert-butyl group in this compound offers a point of differentiation, potentially leading to derivatives with unique steric and electronic properties.

The reactive sites on the molecule—the phenolic hydroxyl, the aromatic ring, and the allyl group's double bond—allow for a variety of chemical transformations. For instance, the allyl group can undergo isomerization, oxidation, or addition reactions to introduce new functionalities. stackexchange.com The phenolic hydroxyl group can be alkylated or acylated, and the aromatic ring is susceptible to electrophilic substitution, although the positions are heavily influenced by the existing bulky substituents. These features could be exploited in multi-step syntheses to construct intricate molecular frameworks.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Type of Reaction | Potential Product Class | Synthetic Utility |

|---|---|---|---|

| Allyl Group | Isomerization | Propenylphenols | Precursors for aldehydes, carboxylic acids. |

| Allyl Group | Oxidative Cleavage | Vanillin Derivatives | Building blocks for flavors, fragrances, and pharmaceuticals. |

| Allyl Group | Heck Coupling | Stilbene Derivatives | Leads to compounds with potential optical or biological activity. |

| Phenolic Hydroxyl | Etherification / Esterification | Phenolic Ethers / Esters | Modification of solubility and reactivity; prodrug synthesis. |

| Aromatic Ring | Electrophilic Substitution | Functionalized Phenols | Introduction of nitro, halogen, or acyl groups for further elaboration. |

Exploration in Ligand Design for Catalysis and Coordination Chemistry

The structure of this compound is suitable for derivatization into novel ligands for metal catalysts. The phenolic oxygen atom can act as a binding site for a metal center. Furthermore, the aromatic ring can be functionalized with other donor atoms (such as phosphorus, nitrogen, or sulfur) to create bidentate or tridentate ligands. The bulky tert-butyl group provides significant steric hindrance, which can be a crucial element in designing catalysts that favor specific stereochemical outcomes in asymmetric synthesis.

For example, phosphine (B1218219) or oxazoline (B21484) groups could be introduced onto the aromatic ring to create chiral P,O-type ligands. Such ligands are instrumental in various transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions. The steric bulk of the tert-butyl group ortho to the phenolic oxygen would create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivity in catalytic transformations.

Integration into Functional Materials

The chemical features of this compound suggest its potential for use in the development of functional materials, particularly as a polymer additive.

Polymer Additives: As a sterically hindered phenol (B47542), this compound is expected to exhibit antioxidant properties. specialchem.com The tert-butyl group adjacent to the phenolic hydroxyl group can effectively stabilize phenoxy radicals formed during the scavenging of free radicals, thereby interrupting the auto-oxidation cycle that leads to polymer degradation. chemrxiv.org This makes it a candidate for use as a primary antioxidant to improve the thermal stability and lifespan of various polymers like polyolefins and styrenics. researchgate.netnih.gov The allyl group also offers a reactive handle for covalently grafting the antioxidant molecule onto the polymer backbone, which would prevent its migration or leaching from the material over time.

Components of Specialty Chemicals: The reactivity of the allyl group could be utilized in the formulation of specialty resins or coatings. For example, it could be incorporated as a monomer or cross-linking agent in polymer systems that cure via free-radical or metathesis reactions.

Chemical Sensors: While no specific research has been conducted, phenols and their derivatives are known to be electrochemically active. It is conceivable that this compound could be integrated into an electrochemical sensor platform. The phenol moiety can be oxidized at a specific potential, and changes in this electrochemical signal upon interaction with a target analyte could form the basis of a sensing mechanism.

Development of Novel Reagents or Methodologies in Organic Synthesis

Building on its role as a synthetic intermediate, this compound could serve as the foundation for developing new reagents. For instance, derivatization of the phenolic hydroxyl group could lead to new protecting groups or activating agents. The Yamaguchi esterification method has been successfully applied to the parent compound, 4-allyl-2-methoxyphenol, to produce various esters with high yields. neliti.comits.ac.idneliti.com Similar methodologies could be applied to this more sterically demanding analogue.

Furthermore, the unique substitution pattern of the aromatic ring could be exploited in the study of reaction mechanisms or in the development of new synthetic strategies where steric hindrance plays a key role in controlling regioselectivity.

Applications in Advanced Chemical Separation Technologies

There is potential for this compound to be used in the field of chemical separations. Specifically, it could be incorporated into the stationary phase for chromatographic techniques like high-performance liquid chromatography (HPLC).

The aromatic ring of the molecule can participate in π-π interactions with aromatic analytes, while the hydroxyl and methoxy (B1213986) groups can engage in hydrogen bonding and dipole-dipole interactions. By chemically bonding this molecule or a polymer derived from it to a silica (B1680970) support, a novel stationary phase with mixed-mode separation capabilities could be created. The presence of the bulky tert-butyl group would also influence the shape selectivity of the stationary phase, potentially enabling the separation of closely related isomers. Such a stationary phase could be particularly useful for the separation of polar and nonpolar aromatic compounds. mdpi.com

Advanced Analytical Methodologies for 4 Allyl 5 Tert Butyl 2 Methoxyphenol and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are fundamental for the separation and purity assessment of phenolic compounds like 4-Allyl-5-(tert-butyl)-2-methoxyphenol. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods, chosen based on the analyte's volatility and thermal stability.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable phenols. In the analysis of compounds structurally related to this compound, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), GC is a primary tool for determining purity and quantifying presence in essential oils. usu.ac.idugm.ac.id The selection of the stationary phase is critical; non-polar columns like those with a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., DB-5) are often used. lcms.cz Temperature programming is employed to ensure the efficient separation of components with different boiling points. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for analyses where derivatization is not desired, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity. A common setup for related methoxyphenols involves a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comkuleuven.be An acid, such as phosphoric or formic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks. sielc.com Purity is determined by analyzing the peak area percentage of the main component relative to any impurities. sphinxsai.com

Table 1: Representative Chromatographic Conditions for Analysis of Substituted Phenols

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) lcms.cz | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Carrier Gas: Helium or Nitrogen lcms.cz | Isocratic or Gradient: Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid sielc.com |

| Injector Temp. | 250 °C nih.gov | Ambient |

| Oven Program | Example: Start at 60°C, ramp to 280°C nih.gov | N/A |

| Flow Rate | 1.0 mL/min lcms.cz | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) | UV-Vis Diode Array Detector (DAD) at ~280 nm sielc.com |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS for complex mixture analysis)

For unambiguous identification, especially within complex mixtures, chromatography is coupled with mass spectrometry (MS). These "hyphenated" techniques provide both retention time data and mass-to-charge ratio (m/z) information, which is used to determine the molecular weight and elemental formula of the analyte and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds. As the separated components elute from the GC column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a "molecular fingerprint" that can be compared against spectral libraries (e.g., NIST) for identification. lcms.czresearchgate.net For phenolic compounds, characteristic fragments often arise from the cleavage of alkyl side chains and the loss of functional groups like methoxy (B1213986) radicals (•OCH3) or water. The analysis of eugenol derivatives has been successfully performed using GC-MS to confirm chemical transformations by identifying the molecular ions of the products. ugm.ac.id

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is essential for analyzing non-volatile or thermally labile derivatives. The technique commonly uses soft ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which typically keep the molecule intact, yielding a prominent molecular ion or a protonated/deprotonated molecule ([M+H]+ or [M-H]-). kuleuven.be Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this setup, a specific ion (e.g., the [M+H]+ of the parent compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This process is invaluable for structural elucidation and for quantifying analytes in complex matrices with high selectivity and sensitivity. kuleuven.be

Table 2: Expected Mass Spectrometry Behavior for Phenolic Compounds

| Technique | Ionization Method | Key Information Provided | Typical Application |

| GC-MS | Electron Ionization (EI) | Molecular Ion (if stable), reproducible fragmentation pattern for library matching. researchgate.net | Identification of volatile derivatives in mixtures, purity confirmation. |

| LC-MS | Electrospray Ionization (ESI) | Protonated [M+H]+ or deprotonated [M-H]- molecule, minimal fragmentation. kuleuven.be | Molecular weight determination of non-volatile derivatives. |

| LC-MS/MS | ESI with Collision-Induced Dissociation (CID) | Structural information from fragmentation of a selected parent ion. nih.gov | Structural confirmation, quantitative analysis in complex matrices. |

Quantitative Spectroscopic Methods for Concentration Determination (e.g., qNMR, UV-Vis spectrophotometry)

While chromatographic methods can provide relative quantification based on peak area, spectroscopic techniques offer alternative and often more direct ways to determine concentration and purity.

Quantitative Nuclear Magnetic Resonance (qNMR): Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's concentration or purity without the need for an identical reference standard of the analyte. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk For quantification, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. sigmaaldrich.com By comparing the integral of a unique, well-resolved signal from the analyte (e.g., the methoxy protons) with a signal from the internal standard, the absolute concentration or purity of the analyte can be calculated using a specific formula. ox.ac.uksigmaaldrich.com Signals from exchangeable protons, like the phenolic -OH, are generally not used for quantification. ox.ac.uk